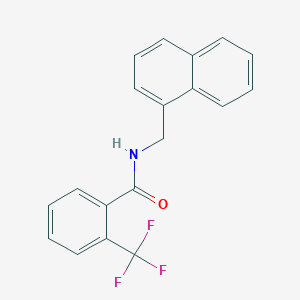
N-(1-naphthylmethyl)-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-naphthylmethyl)-2-(trifluoromethyl)benzamide, also known as NTB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a type of neurotransmitter receptor that plays a crucial role in cognitive function and memory formation. In
作用機序
N-(1-naphthylmethyl)-2-(trifluoromethyl)benzamide acts as a competitive antagonist of the α7 nAChR, meaning that it binds to the receptor and prevents the binding of its natural ligand, acetylcholine. This inhibition of the receptor's activity has been shown to have a variety of effects on cognitive function and memory formation, as well as potential therapeutic effects in diseases such as Alzheimer's and schizophrenia.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models, and may have potential therapeutic effects in diseases such as Alzheimer's and schizophrenia. Additionally, this compound has been shown to have anti-inflammatory effects, suggesting that it may have potential applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using N-(1-naphthylmethyl)-2-(trifluoromethyl)benzamide in lab experiments is its selectivity for the α7 nAChR, which allows for specific investigation of the role of this receptor in various processes. Additionally, the well-established synthesis method and availability of pure this compound make it a valuable tool in scientific research. However, one limitation of using this compound is its potential for off-target effects, as it may interact with other receptors in addition to the α7 nAChR.
将来の方向性
There are numerous potential future directions for research on N-(1-naphthylmethyl)-2-(trifluoromethyl)benzamide. One area of investigation could be the development of more selective antagonists of the α7 nAChR, which could provide even more specific tools for investigating the role of this receptor in various processes. Additionally, further research could be done on the potential therapeutic applications of this compound in diseases such as Alzheimer's and schizophrenia. Finally, investigations into the off-target effects of this compound could lead to a better understanding of its mechanism of action and potential applications in other areas of research.
合成法
The synthesis of N-(1-naphthylmethyl)-2-(trifluoromethyl)benzamide involves the reaction of 2-(trifluoromethyl)benzoyl chloride with 1-naphthylmethylamine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure this compound. This synthesis method has been well-established and has been used in numerous studies.
科学的研究の応用
N-(1-naphthylmethyl)-2-(trifluoromethyl)benzamide has been extensively studied for its potential use as a tool compound in scientific research. Its selective antagonism of the α7 nAChR makes it a valuable tool in investigating the role of this receptor in cognitive function and memory formation. Additionally, this compound has been shown to have potential therapeutic applications for diseases such as Alzheimer's and schizophrenia, which are associated with dysfunction of the α7 nAChR.
特性
IUPAC Name |
N-(naphthalen-1-ylmethyl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO/c20-19(21,22)17-11-4-3-10-16(17)18(24)23-12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJJGLJPYFMMRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-chlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5751803.png)
![4-amino-N'-[(3,4-dichlorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5751810.png)
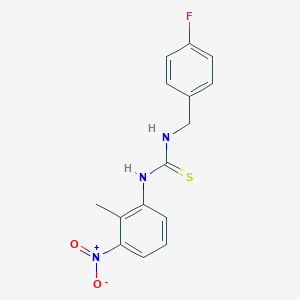
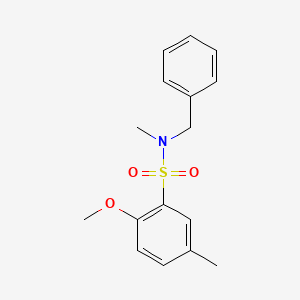
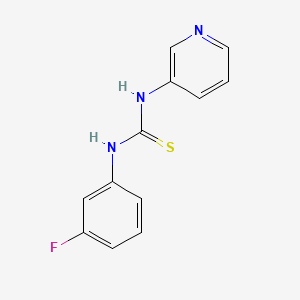
![1-[2-(4-biphenylyl)-2-oxoethyl]-2,5-pyrrolidinedione](/img/structure/B5751843.png)
![2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5751854.png)
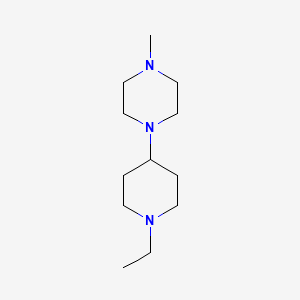
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-ethylbutanamide](/img/structure/B5751866.png)
![N,N-dimethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea](/img/structure/B5751873.png)
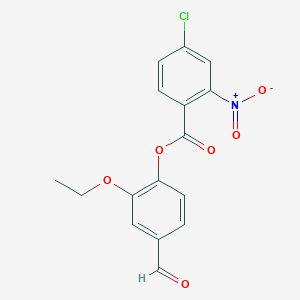

![4-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5751880.png)
![1-[2-(2-bromo-4-chlorophenoxy)ethyl]-1H-imidazole](/img/structure/B5751895.png)
